![molecular formula C7H9BrO2 B8548152 rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one
Overview
Description
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the oxidation of dihydroxybicyclo[3.2.0]heptan-6-one using peracetic acid at -78°C. This reaction yields a dihydroxylactone, which is then protected as its bisdimethyl-t-butylsilyl ether and reduced to the corresponding lactol . Another method involves the use of bromine to form bromonium ions, which are then attacked by nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form dihydroxylactones.
Reduction: Reduction reactions can convert the compound into lactols.
Substitution: Bromine atoms in the compound can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Peracetic acid at low temperatures (-78°C) is commonly used.
Reduction: Reducing agents such as bisdimethyl-t-butylsilyl ether are used.
Substitution: Bromine atoms are substituted using nucleophiles under controlled conditions.
Major Products Formed
Dihydroxylactones: Formed through oxidation reactions.
Lactols: Formed through reduction reactions.
Scientific Research Applications
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the formation of reactive intermediates such as bromonium ions and lactols. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[3.3.0]oct-6-en-3-one: Similar in structure but contains an oxygen atom instead of a bromine atom.
Dihydroxybicyclo[3.2.0]heptan-6-one: Precursor to rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H9BrO2 |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H9BrO2/c8-7-4-2-5(9)3(4)1-6(7)10/h3-4,6-7,10H,1-2H2 |
InChI Key |
PZDPQFNHGDOCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC2=O)C(C1O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
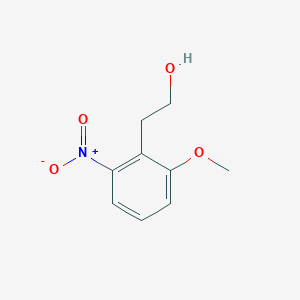

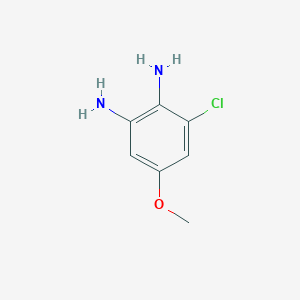
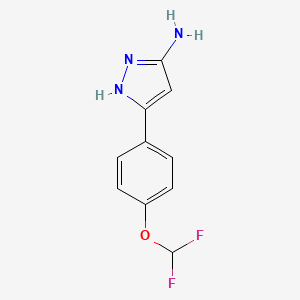

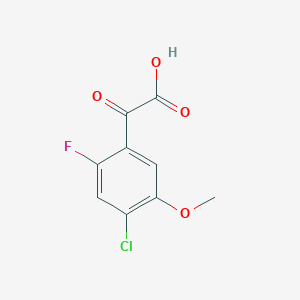
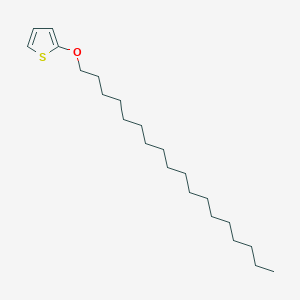
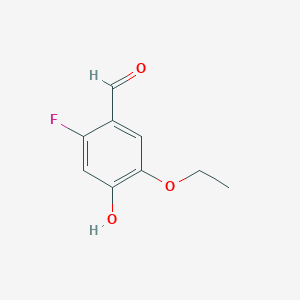
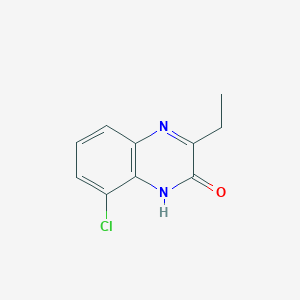
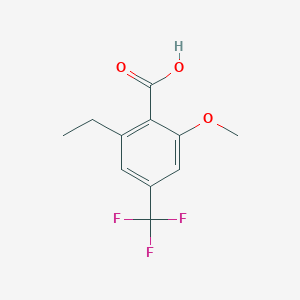
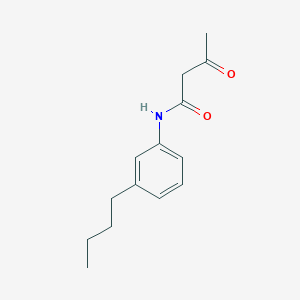
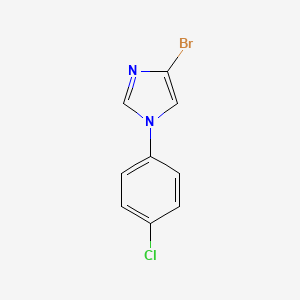
![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![Spiro[4.6]undecane-2-methanol](/img/structure/B8548180.png)
